molecular formula C18H16BrN3O4 B3005107 3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882224-22-8

3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid

Katalognummer: B3005107
CAS-Nummer: 882224-22-8
Molekulargewicht: 418.247
InChI-Schlüssel: ASBINWUNEWLUGD-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C18H16BrN3O4 and its molecular weight is 418.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H16BrN2O4
  • Molecular Weight : 396.24 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrazole ring, bromophenyl moiety, and a cyano group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, azlactones related to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

Antiparasitic Activity

Research has shown that certain derivatives of pyrazole compounds can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A related compound was found to have an IC50 value of 2.34 µM against intracellular amastigotes, indicating strong antiparasitic activity .

Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition. For example, related pyrazole derivatives have been studied for their inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases . While specific data on this compound is limited, the presence of similar functional groups indicates potential for comparable activities.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of pyrazole derivatives suggest that they may possess anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines . However, specific studies on the cytotoxicity of this compound are necessary to confirm these effects.

Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
AntimicrobialAzlactone-
AntiparasiticPyrazole Derivative2.34 µM
Enzyme InhibitionPyrazole DerivativeBChE: 46.42 µM
CytotoxicityPyrazole Derivative-

Case Study: Antiparasitic Activity

In a study focusing on the antiparasitic properties of azlactones, it was reported that a derivative exhibited significant inhibition against Trypanosoma cruzi. The compound was tested in vitro on infected Vero cells, demonstrating a dose-dependent reduction in parasitic load after 72 hours of treatment .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that similar compounds can modulate signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrazole derivatives can exhibit antibacterial effects against various pathogens, including resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Pesticidal Activity

The structural characteristics of 3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid suggest potential use as a pesticide. Preliminary studies indicate that compounds with similar structures can act as effective herbicides or insecticides by targeting specific biochemical pathways in pests or weeds, leading to their growth inhibition or mortality .

Case Studies

StudyApplicationFindings
AnticancerInhibition of cell proliferation in breast cancer cell lines; induction of apoptosis.
Anti-inflammatoryReduction in COX-2 levels; decreased cytokine production in animal models.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
AgriculturalDemonstrated herbicidal activity against common weeds; effective at low concentrations.

Eigenschaften

IUPAC Name

3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBINWUNEWLUGD-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.